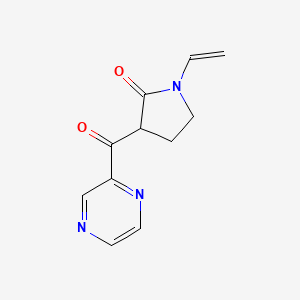

3-(Pyrazin-2-ylcarbonyl)-1-vinylpyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid” is a light beige solid . It is used for the synthesis of Bortezomib from L-phenylalanine via dipeptidyl boronic acid ester intermediates .

Synthesis Analysis

Pyrrolopyrazine derivatives, which contain pyrrole and pyrazine rings, have been synthesized using various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .

Molecular Structure Analysis

Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring .

Chemical Reactions Analysis

Pyrrolopyrazine derivatives have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Physical And Chemical Properties Analysis

The compound “(S)-3-Phenyl-2-(pyrazine-2-carboxamido)propanoic acid” has a melting point of 166-169℃ and a boiling point of 573.8±50.0 °C . It has a molecular weight of 271.27 g/mol .

科学的研究の応用

Pharmacology

Pyrrolidinone derivatives have been shown to possess a range of biological activities, including antioxidant , anti-inflammatory , antibacterial , antifungal , and anticancer properties . This compound could be explored for its potential in developing new pharmacological agents.

Medicinal Chemistry

The diverse pharmacological activities of pyrrolidinone derivatives make them valuable in medicinal chemistry for designing drugs with antibacterial , antifungal , anticancer , and anticonvulsant effects .

Bioactive Agent Design

Pyrrolidinone moieties are essential pharmacophores in bioactive agents, inducing significant pharmaceutical effects . Research could focus on incorporating this compound into bioactive molecules for targeted therapeutic applications.

Anticancer Research

Pyrrolidinone derivatives are investigated for their anticancer activities, making them candidates for cancer treatment research . This compound’s potential efficacy against various cancer types could be a primary research focus.

Green Chemistry

Substituted pyrrolidinones can be synthesized using green additives and solvents, contributing to environmentally friendly chemical processes . This compound may be used in studies aiming to develop sustainable synthetic methods.

Drug Discovery

The pyrrolidine ring is a versatile scaffold in drug discovery, with derivatives showing target selectivity and bioactivity . This compound could be part of novel therapeutic agents with specific target interactions.

作用機序

Target of Action

Compounds with similar pyrazine-2-carbonyl structures have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis .

Mode of Action

Related compounds have been shown to inhibit the growth ofMycobacterium tuberculosis

Biochemical Pathways

Related compounds have been shown to interfere with the life cycle ofMycobacterium tuberculosis, suggesting that this compound may also affect similar pathways .

Result of Action

Related compounds have been shown to exhibit anti-tubercular activity, suggesting that this compound may have similar effects .

特性

IUPAC Name |

1-ethenyl-3-(pyrazine-2-carbonyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-14-6-3-8(11(14)16)10(15)9-7-12-4-5-13-9/h2,4-5,7-8H,1,3,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIVZVSOIJYRAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1CCC(C1=O)C(=O)C2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pyrazin-2-ylcarbonyl)-1-vinylpyrrolidin-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(Oxan-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B2998605.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2998608.png)

![2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenyl-propanoic Acid](/img/no-structure.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2998620.png)

![3-[2-(4-Aminophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B2998621.png)

![N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2998622.png)

![3-(3,4-dichlorobenzyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2998624.png)